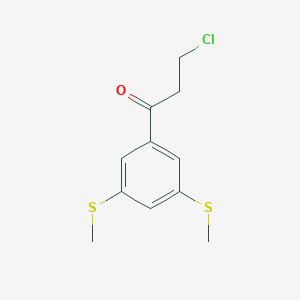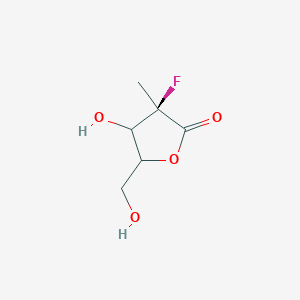![molecular formula C15H8F3NO2 B14057407 2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 1555-31-3](/img/structure/B14057407.png)
2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and significant applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoindole-1,3-dione moiety. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-(trifluoromethyl)aniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the isoindole-1,3-dione ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the isoindole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- **2-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione
- **Isoindoline-1,3-dione derivatives
Uniqueness: 2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and specific biological interactions.
Propiedades
Número CAS |
1555-31-3 |
|---|---|
Fórmula molecular |
C15H8F3NO2 |
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)9-5-7-10(8-6-9)19-13(20)11-3-1-2-4-12(11)14(19)21/h1-8H |
Clave InChI |
XIHOHWFJJDEOCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)













